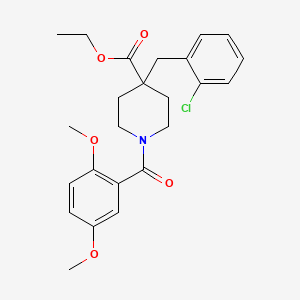![molecular formula C16H18ClNO2S2 B4893086 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4893086.png)
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide, also known as CMBS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme that plays a critical role in protein folding and quality control in the endoplasmic reticulum (ER) of cells.
Mécanisme D'action
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide binds covalently to the active site of PDI, which contains a cysteine residue that is essential for its enzymatic activity. This covalent modification leads to the inhibition of PDI activity and the accumulation of misfolded proteins in the ER. The UPR pathway is then activated, leading to the upregulation of chaperones and other ER-resident proteins that help to alleviate ER stress and restore protein homeostasis.
Biochemical and physiological effects:
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been shown to have potent effects on protein folding and ER stress. It has been shown to induce ER stress and activate the UPR pathway in various cell types, leading to the upregulation of chaperones and other ER-resident proteins. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, possibly through the activation of the ER stress-induced apoptotic pathway. However, the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo are still unclear and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is a potent and specific inhibitor of PDI, making it a valuable tool compound for studying the function of PDI in various biological processes. However, the covalent modification of PDI by 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide can also lead to off-target effects and non-specific inhibition of other cysteine-containing proteins. Therefore, the use of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide should be carefully controlled and validated using appropriate controls.
Orientations Futures
There are several future directions for research on 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide and its applications. One direction is to investigate the physiological effects of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide in vivo and its potential therapeutic applications in various diseases. Another direction is to develop new and more potent inhibitors of PDI based on the structure of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide. Finally, the role of PDI in various biological processes, such as immune response and autophagy, should be further investigated using 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide as a tool compound.
Méthodes De Synthèse
The synthesis of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzyl mercaptan, followed by the reaction of the resulting intermediate with 2-aminoethyl sulfonamide. The final product is obtained after purification by column chromatography and recrystallization from ethanol. The yield of 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide is typically around 60%.
Applications De Recherche Scientifique
4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been widely used as a tool compound to study the function of PDI in various biological processes. It has been shown to inhibit the activity of PDI in vitro and in vivo, leading to the accumulation of misfolded proteins in the ER and activation of the unfolded protein response (UPR) pathway. 4-chloro-N-{2-[(3-methylbenzyl)thio]ethyl}benzenesulfonamide has been used to investigate the role of PDI in protein folding, ER stress, and apoptosis. It has also been used to study the molecular mechanisms of various diseases, such as cancer, neurodegenerative disorders, and viral infections.
Propriétés
IUPAC Name |
4-chloro-N-[2-[(3-methylphenyl)methylsulfanyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S2/c1-13-3-2-4-14(11-13)12-21-10-9-18-22(19,20)16-7-5-15(17)6-8-16/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFREGKBZBAEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6'-amino-5'-cyano-2'-methyl-5-nitro-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4893005.png)

![[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]malononitrile](/img/structure/B4893010.png)
![N-{3-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B4893012.png)
methanone](/img/structure/B4893014.png)
![N'-{2-[(4-chlorophenyl)thio]acetyl}nicotinohydrazide](/img/structure/B4893025.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-naphthalenesulfonamide](/img/structure/B4893041.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(2-methylphenyl)benzamide](/img/structure/B4893056.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4893067.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(3-acetylphenyl)acetamide]](/img/structure/B4893072.png)
![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B4893084.png)
![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B4893093.png)
![1-benzyl-4-[(2-bromophenoxy)acetyl]piperazine](/img/structure/B4893113.png)